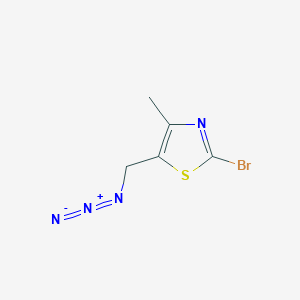

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole is a synthetic compound used in scientific research for its unique properties. This compound is known for its azide group, which allows for the attachment of various biomolecules, making it a useful tool in the field of bioconjugation.

Applications De Recherche Scientifique

Direct Arylation Promoted by Tetrabutylammonium Acetate

A mild and general palladium-catalyzed direct arylation of azoles, including thiazole, effectively promotes the synthesis of bioactive natural compounds such as balsoxin and texaline. This process facilitates the modification of the 5-position of azoles, showcasing the utility of thiazoles in synthesizing complex molecules under mild conditions (Bellina, Lessi, & Manzini, 2013).

Ionic Liquids Derived from Thiazole

Thiazolium-ion-based organic ionic liquids (OILs) have been developed to promote benzoin condensation of benzaldehyde, demonstrating the versatility of thiazole derivatives as catalysts in organic synthesis. These novel OILs highlight the potential of thiazoles in facilitating chemical reactions, expanding their application beyond traditional uses (Davis & Forrester, 1999).

Biological Activity of Cadmium (II) Complex with Thiazole

A study on the synthesis and biological activity of a Cadmium (II) complex derived from a thiazole-based azo ligand shows potential antimicrobial and antifungal properties. This research illustrates the biomedical applications of thiazole derivatives in developing compounds with specific biological activities (Jaber, Kyhoiesh, & Jawad, 2021).

Antibacterial and DNA Binding Studies

Thiazoles and thiazole-containing triazoles have been synthesized and shown to exhibit good antibacterial activity, indicating their potential as lead molecules against bacterial pathogens. This underscores the importance of thiazoles in pharmaceutical research, particularly in the development of new antibacterial agents (Santosh et al., 2018).

Stable Isotope Labeled Thiazoles for Biological Studies

The synthesis of stable isotope-labeled 5-(hydroxymethyl)thiazole demonstrates the role of thiazoles in biochemical and pharmacological research. These compounds serve as versatile building blocks for the development of biologically active compounds, facilitating studies on their mechanisms of action and metabolic pathways (Lin, Salter, & Gong, 2009).

Propriétés

IUPAC Name |

5-(azidomethyl)-2-bromo-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4S/c1-3-4(2-8-10-7)11-5(6)9-3/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWJEINLFHHKNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2587900.png)

![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-prop-2-enylacetamide](/img/structure/B2587904.png)

![3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2587909.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(2-methoxyphenyl)sulfamoyl]benzoate](/img/structure/B2587912.png)

![3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587916.png)

![N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2587918.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)